molecular formula C23H20N2O3S B1681189 Sulfinpyrazone CAS No. 57-96-5

Sulfinpyrazone

Cat. No.: B1681189
CAS No.: 57-96-5
M. Wt: 404.5 g/mol
InChI Key: MBGGBVCUIVRRBF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfinpyrazone’s primary target is the proximal convoluted tubule in the kidney . This part of the nephron is responsible for the reabsorption of various substances, including uric acid, from the filtrate back into the blood.

Mode of Action

This compound is an oral uricosuric agent . It works by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urate excretion pathway . By inhibiting the reabsorption of uric acid, this compound increases the amount of uric acid that is excreted in the urine, thereby reducing the concentration of uric acid in the blood .

Pharmacokinetics

This compound is almost completely absorbed after oral administration . The decay of the plasma concentration of this compound when administered intravenously is best described by an open 3-compartment model with half-lives of the α-, β- and γ-phases at about 0.3, 3 and 6 hours, respectively . The volume of distribution has been calculated to be 60ml/kg . This compound and its unconjugated metabolites are strongly (98 to 99%) bound to plasma proteins . The total clearance of this compound has been estimated at 20 to 25ml/min . 25 to 50% of a this compound dose is excreted in the urine in unchanged form .

Result of Action

The result of this compound’s action is a reduction in the blood urate levels in patients with chronic tophaceous gout and acute intermittent gout, and promotion of the resorption of tophi . Tophi are deposits of monosodium urate crystals in people with longstanding high levels of uric acid in the blood, a condition known as hyperuricemia.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the efficacy of this compound, as the drug is primarily excreted through the kidneys . Additionally, the drug’s action can be affected by interactions with other drugs, such as oral anticoagulants, phenytoin, and tolbutamide .

Preparation Methods

Sulfinpyrazone can be synthesized through a two-step process starting with thiophenol. The first step involves the electrocatalytic coupling of thiophenol with dichloroethane to produce 2-chloroethyl phenyl sulfoxide. In the second step, 2-chloroethyl phenyl sulfoxide undergoes a substitution reaction with 1,2-diphenyl-3,5-pyrazolidinedione to yield this compound . This method is characterized by high yield, short steps, and good chemical selectivity, making it suitable for industrial production .

Chemical Reactions Analysis

Sulfinpyrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are sulfone derivatives and thioether forms of this compound .

Comparison with Similar Compounds

Sulfinpyrazone is often compared with other uricosuric agents such as allopurinol and febuxostat. Unlike this compound, allopurinol works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid . Febuxostat, on the other hand, is a non-purine selective inhibitor of xanthine oxidase . This compound’s unique mechanism of action, which involves the inhibition of uric acid reabsorption, sets it apart from these other compounds.

Similar Compounds

  • Allopurinol
  • Febuxostat
  • Probenecid

This compound’s ability to inhibit platelet aggregation in addition to its uricosuric effects makes it unique among these compounds .

Properties

IUPAC Name

4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGBVCUIVRRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023618
Record name Sulfinpyrazone
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Molecular Weight

404.5 g/mol
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Physical Description

Solid
Record name Sulfinpyrazone
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Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L
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Mechanism of Action

Sulfinpyrazone is an oral uricosuric agent (pyrazolone derivative) used to treat chronic or intermittent gouty arthritis. Sulfinpyrazone competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations. This is likely done through inhibition of the urate anion transporter (hURAT1) as well as the human organic anion transporter 4 (hOAT4). Sulfinpyrazone is not intended for the treatment of acute attacks because it lacks therapeutically useful analgesic and anti-inflammatory effects. Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects. Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor. Sulfinpyrazone is also known to be a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor as well as an inhibitor of several multridrug resistance proteins (MRPs)., ...IN SUFFICIENT DOSAGE IS POTENT INHIBITOR OF RENAL TUBULAR REABSORPTION OF URIC ACID. ...SMALL DOSES MAY REDUCE EXCRETION...PRESUMABLY BY INHIBITING SECRETORY BUT NOT REABSORPTIVE TRANSPORT. BY COMPETITIVE INHIBITION...REDUCES RENAL TUBULAR SECRETION OF OTHER ORG ANIONS...AS PAH /PARA-AMINOHIPPURIC/ & SALICYLIC ACID.
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Color/Form

WHITE TO OFF-WHITE

CAS No.

57-96-5
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Melting Point

136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C
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Synthesis routes and methods I

Procedure details

Oxidation of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione with the above solution of Caro's acid gives 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione. With respect to 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, about 1.0 to 2.0 molar equivalents, preferably 1.3 to 1.5 molar equivalents, of Caro's acid is required. These amounts of Caro's acid are based upon the potassium persulfate used to make up the Caro's acid. When performing the oxidation, a solvent is used to dissolve the starting material, 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione. Suitable solvents are inert water miscible solvents; for example, lower alkanols containing up to four carbon atoms and lower alkanoic acids containing two to four carbon atoms, or mixtures thereof. A useful solvent is acetic acid which can be used in amounts ranging from about 100 to 200 molar equivalents of acetic acid with respect to the starting material. The starting material is first dissolved in the glacial acetic acid and then the Caro's acid is added. The solution of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, aqueous Caro's acid and acetic acid is allowed to react until the oxidation is complete and 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione is formed. Usually, the solution is maintained at about 0° to 30° C., preferably 5° to 25° C., for about 10 to 30 hours. From the solution, 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl] -3,5-pyrazolidinedione is isolated in a conventional manner, for example, decomposition of excess Caro's acid, extraction and crystallization.
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Synthesis routes and methods II

Procedure details

Herein is described a process for oxidizing 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione with peroxymonosulfuric acid to obtain 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfinpyrazone
Reactant of Route 2
Reactant of Route 2
Sulfinpyrazone

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